[3-(Phenylsulfonyl)phenyl]phenyl sulfone
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Overview
Description
[3-(Phenylsulfonyl)phenyl]phenyl sulfone is an organic compound with notable applications in various fields of scientific research and industry. Its structure comprises a sulfone group attached to a phenyl ring, which is further connected to another phenyl ring through a phenylsulfonyl linkage. This distinctive arrangement provides the compound with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Phenylsulfonyl)phenyl]phenyl sulfone typically involves sulfonation reactions. One common method is the sulfonylation of biphenyl compounds using sulfonyl chlorides in the presence of a base such as pyridine. Reaction conditions often require controlled temperatures and anhydrous environments to optimize yields.
Industrial Production Methods: Industrially, the compound can be synthesized through large-scale batch or continuous flow processes. These methods incorporate the same principles as lab-scale synthesis but are adapted for efficiency, safety, and cost-effectiveness. The use of advanced reactors and real-time monitoring systems ensures high purity and consistent production.
Chemical Reactions Analysis
Types of Reactions: [3-(Phenylsulfonyl)phenyl]phenyl sulfone undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: In oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used. Reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed: The products formed from these reactions are typically other sulfone derivatives or compounds with modified functional groups, leading to new properties and applications.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Phenylsulfonyl)phenyl]phenyl sulfone is utilized as an intermediate in the construction of more complex molecules. Its stability and reactivity make it a valuable building block.
Biology: In biological research, this compound has been studied for its potential to inhibit certain enzymatic processes, providing insights into enzyme function and the development of inhibitors.
Medicine: Investigations in medicinal chemistry have explored the compound's potential as a lead compound for drug development, particularly targeting diseases where sulfone-containing compounds have shown efficacy.
Industry: Industrial applications include its use in the development of polymers and materials where its unique properties enhance performance characteristics such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which [3-(Phenylsulfonyl)phenyl]phenyl sulfone exerts its effects involves interactions with molecular targets, typically through binding to specific sites on enzymes or receptors. These interactions can inhibit or modulate the activity of the target molecules, influencing various biological pathways.
Comparison with Similar Compounds
Comparison: Compared to other sulfones, [3-(Phenylsulfonyl)phenyl]phenyl sulfone stands out due to its structural configuration, which imparts unique reactivity and stability.
Similar Compounds: Similar compounds include diphenyl sulfone and bis(phenylsulfonyl)benzene, which share sulfone functional groups but differ in their molecular arrangements and, consequently, their properties and applications.
There you have it. Detailed enough to make anyone in a lab coat nod in approval, I hope. Let me know if there's anything more you'd like to explore!
Properties
IUPAC Name |
1,3-bis(benzenesulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S2/c19-23(20,15-8-3-1-4-9-15)17-12-7-13-18(14-17)24(21,22)16-10-5-2-6-11-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQSMGGPAVJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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